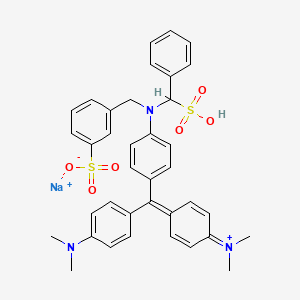

Hydrogen (4-((4-(bis(3-sulphonatobenzyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium, sodium salt

Description

Acid Violet 21 is a synthetic dye belonging to the triphenylmethane class of dyes. It is primarily used in the textile industry for dyeing proteinous fabrics such as silk and wool. The compound is known for its vibrant violet color and its ability to bind effectively with fabrics, providing excellent colorfastness properties.

Properties

CAS No. |

5905-37-3 |

|---|---|

Molecular Formula |

C37H37N3NaO6S2+ |

Molecular Weight |

706.8 g/mol |

IUPAC Name |

sodium;3-[[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-N-[phenyl(sulfo)methyl]anilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H37N3O6S2.Na/c1-38(2)32-19-13-28(14-20-32)36(29-15-21-33(22-16-29)39(3)4)30-17-23-34(24-18-30)40(26-27-9-8-12-35(25-27)47(41,42)43)37(48(44,45)46)31-10-6-5-7-11-31;/h5-25,37H,26H2,1-4H3,(H-,41,42,43,44,45,46);/q;+1 |

InChI Key |

BHLQHSZTZRFXNY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC4=CC(=CC=C4)S(=O)(=O)[O-])C(C5=CC=CC=C5)S(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Violet 21 typically involves the condensation of dimethyl aniline with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a leuco compound, which is subsequently oxidized to form the final dye.

Industrial Production Methods: In industrial settings, the production of Acid Violet 21 involves large-scale batch processes. The reaction mixture is heated under controlled conditions, and the product is purified through crystallization and filtration. The final product is then dried and ground to a fine powder for use in dyeing applications.

Types of Reactions:

Oxidation: Acid Violet 21 can undergo oxidation reactions, leading to the formation of various degradation products.

Reduction: The dye can be reduced to its leuco form, which is colorless and can be re-oxidized to regenerate the original dye.

Substitution: Acid Violet 21 can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite are used to convert the dye to its leuco form.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Degradation products such as carboxylic acids and aldehydes.

Reduction: Leuco Acid Violet 21.

Substitution: Substituted derivatives of Acid Violet 21 with modified functional groups.

Scientific Research Applications

Acid Violet 21 has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining techniques for visualizing cellular structures.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of Acid Violet 21 involves its ability to bind to specific molecular targets through ionic and hydrogen bonding interactions. In biological systems, the dye can interact with cellular components such as proteins and nucleic acids, leading to changes in their structure and function. The dye’s antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death.

Comparison with Similar Compounds

Acid Violet 17: Another triphenylmethane dye with similar applications in the textile industry.

Acid Fuchsin: An acidic magenta dye used in histology and microbiology.

Brilliant Violet Fluorophores: A class of ultra-bright fluorescent compounds used in immunofluorescence experiments.

Uniqueness of Acid Violet 21: Acid Violet 21 is unique due to its specific shade of violet and its excellent colorfastness properties. It is also known for its versatility in various applications, ranging from textile dyeing to scientific research.

Biological Activity

Hydrogen (4-((4-(bis(3-sulphonatobenzyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium, sodium salt, with the CAS number 5905-37-3, is a complex organic compound that has garnered attention in various biological studies. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 706.8 g/mol. The structure features multiple functional groups that contribute to its biological activity, including sulfonate and dimethylamino groups, which are known to enhance solubility and bioactivity in various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 706.8 g/mol |

| CAS Number | 5905-37-3 |

| Solubility | Water-soluble |

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing the dimethylaminophenyl moiety have been shown to inhibit cell proliferation in various cancer cell lines. In a study examining the effects of related compounds on breast and pancreatic cancer cells, it was found that certain derivatives could effectively disrupt colony formation and reduce cell viability at low concentrations (1–2 μM) .

Case Study: Anticancer Activity

- Cell Lines Tested : MDA-MB-231 (breast cancer), Panc-1 (pancreatic cancer)

- Results : Complete inhibition of colony growth was observed at concentrations as low as 1 μM for MDA-MB-231 cells. The compound also demonstrated strong effects on Panc-1 spheroids, suggesting potential for further development in cancer therapy.

The mechanisms by which this compound exerts its biological effects are multifaceted. The presence of the dimethylamino group is associated with increased interaction with cellular targets, potentially enhancing the compound's ability to penetrate cell membranes and interact with intracellular signaling pathways.

Key Mechanisms Identified:

- Inhibition of Cell Proliferation : Compounds similar to this sodium salt have been shown to inhibit key pathways involved in cell cycle progression.

- Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells through mitochondrial pathways.

- Antioxidant Activity : Compounds featuring similar structures have demonstrated significant antioxidant properties, which may contribute to their anticancer efficacy by reducing oxidative stress within cells .

Toxicity and Safety Profile

While the compound shows promise in laboratory settings, it is crucial to note that it is intended solely for research purposes and not for therapeutic applications in humans or animals . Preliminary toxicity studies are necessary to establish safety profiles before any clinical applications can be considered.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.